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1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine is a chemical compound characterized by its unique molecular structure and functional groups. Its molecular formula is C₁₆H₂₁F₃N₂O₂, with a molecular weight of approximately 330.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications .
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine exhibits potential biological activities, particularly in the realm of medicinal chemistry. The trifluoromethyl group is known to enhance the potency and selectivity of compounds against various biological targets. Preliminary studies suggest that it may have applications as an anti-cancer agent or in treating other diseases due to its ability to interact with specific receptors or enzymes .
The synthesis of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine typically involves several steps:
This compound has potential applications in:
Interaction studies reveal that 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine may interact with various biological targets, including enzymes and receptors involved in disease pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that it could inhibit certain pathways related to cancer cell proliferation, although further research is required for conclusive results .
Several compounds share structural similarities with 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Boc-3-[(4-fluorophenyl)-amino]-methyl-azetidine | C₁₆H₂₃FN₂O₂ | Contains a fluorophenyl group instead of trifluoromethyl |
| 1-Boc-3-(aminomethyl)azetidine | C₉H₁₈N₂O₂ | Lacks fluorinated substituents; simpler structure |
| 1-Boc-3-[(4-bromophenyl)-amino]-methyl-azetidine | C₁₆H₂₃BrN₂O₂ | Contains bromine instead of fluorine; different reactivity |
These compounds highlight the uniqueness of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity compared to others lacking such substituents .
Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, has long fascinated chemists due to its inherent ring strain and conformational constraints. Early synthetic routes to azetidines relied on the reduction of azetidinones (β-lactams) using agents like lithium aluminium hydride ($$ \text{LiAlH}_4 $$). The discovery of azetidine-2-carboxylic acid as a natural proline analog in Convallaria majalis (lily of the valley) highlighted its biological relevance, though its toxicity limited direct therapeutic use.
The development of Boc-protected azetidines emerged alongside advancements in peptide synthesis during the mid-20th century. The Boc group, introduced by Carpino in 1957, provided a robust solution for temporary amine protection, enabling selective functionalization of azetidine rings. For example, 1-Boc-3-(aminomethyl)azetidine (CAS: 325775-44-8) became a cornerstone intermediate, with a boiling point of 260.6±13.0 °C and density of 1.0234 g/mL at 25 °C, properties that facilitated its handling in multistep syntheses.
Regioselective functionalization of azetidines remained challenging until the advent of Baldwin’s rules-guided ring-opening reactions. A landmark achievement was the Paternò−Büchi reaction’s aza variant, which enabled the synthesis of 2-arylazetidines from oxiranes with high diastereoselectivity. Subsequent innovations, such as the use of silyl cations for C–F bond activation in trifluoromethylated azetidines, expanded the structural diversity of these compounds.
Table 1 summarizes key physicochemical properties of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine, illustrating its stability and suitability for further derivatization:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.35 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Storage Conditions | Under inert gas at 2–8 °C | |
| Refractive Index | 1.4670 |
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine represents a complex heterocyclic compound featuring a four-membered azetidine ring core with specific substitution patterns that confer unique structural characteristics [1]. The molecular formula C16H21F3N2O2 with a molecular weight of 330.35 g/mol establishes the compound as a moderately sized organic molecule with distinct electronic and steric properties [1] [2]. The compound incorporates a tert-butoxycarbonyl protecting group at the nitrogen position of the azetidine ring, which influences both the conformational flexibility and the overall molecular geometry [6].
The azetidine ring system exhibits inherent ring strain of approximately 25.2 kcal/mol, which significantly affects the molecular architecture and reactivity patterns [24]. This four-membered heterocycle demonstrates a puckered conformation with a median puckering angle of 15.3 degrees for azetidines with sp3 hybridized nitrogens [24]. The presence of the 3-trifluoromethylphenyl substituent introduces additional conformational constraints due to the electron-withdrawing nature of the trifluoromethyl group and its steric bulk [2].
The stereochemical features of this compound are particularly influenced by the aminomethyl bridge connecting the azetidine ring to the aromatic system [1]. The trifluoromethyl group positioned at the meta position of the phenyl ring creates a specific electronic environment that affects both the basicity of the aniline nitrogen and the overall molecular dipole moment [2]. The compound exhibits characteristics typical of azetidine derivatives, including high polarity, significant Fsp3 character, and conformational rigidity that can improve various molecular properties [24].
X-ray crystallographic studies of related azetidine derivatives provide valuable insights into the structural features of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine [8]. Crystallographic analysis of analogous compounds reveals that the azetidine ring typically adopts a puckered conformation with specific bond angles and distances that reflect the ring strain inherent in four-membered heterocycles [11]. The nitrogen atom in the azetidine ring demonstrates pyramidal geometry with facile inversion at room temperature, characterized by an energy barrier of approximately 10 kcal/mol [24].
Studies of platinum and palladium complexes with 2,4-cis-substituted azetidines have shown that the rigid geometry of the azetidine system presents substituents in specific spatial orientations [11]. In the case of compounds bearing trifluoromethyl-substituted aromatic rings, crystallographic data indicates that the CF3 group adopts conformations that minimize steric interactions while maximizing electronic stabilization [8]. The bond lengths within the azetidine ring are typically consistent with those observed in cyclobutane derivatives, with C-N bond lengths averaging 1.47 Å and C-C bond lengths approximately 1.54 Å [24].
The crystallographic analysis of azetidine-triazole hybrids reveals chair-like azetidine conformations with dihedral angles ranging from 85 to 95 degrees between different molecular planes [9]. For compounds containing trifluoromethyl substituents, the electron density maps show characteristic features associated with the highly electronegative fluorine atoms and their influence on neighboring molecular regions [10]. The packing arrangements in crystal lattices of such compounds often exhibit hydrogen bonding networks involving the nitrogen atoms and any available hydrogen bond donors or acceptors [11].
| Structural Parameter | Typical Value | Reference Range |
|---|---|---|
| C-N Bond Length (Å) | 1.47 | 1.45-1.49 |
| C-C Bond Length (Å) | 1.54 | 1.52-1.56 |
| Puckering Angle (°) | 15.3 | 10-20 |
| Ring Strain (kcal/mol) | 25.2 | 24-26 |
Nuclear magnetic resonance spectroscopy provides crucial information about the conformational behavior and dynamic properties of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine in solution [12]. The 1H Nuclear Magnetic Resonance spectrum typically shows characteristic patterns for azetidine protons appearing as multiplet signals between δ 3.2-4.1 ppm, reflecting the constrained geometry and magnetic environment of the four-membered ring [9] [12]. The tert-butoxycarbonyl protecting group contributes a distinctive singlet around δ 1.4-1.5 ppm, corresponding to the nine equivalent methyl protons [6] [7].
Temperature coefficient studies in dimethyl sulfoxide-d6 reveal important information about intramolecular hydrogen bonding and conformational stability [12]. Values below 3 parts per billion per Kelvin typically indicate solvent-protected amide protons involved in stable hydrogen bonds, while values above 4 parts per billion per Kelvin suggest accessibility to solvent [12]. The aminomethyl bridge protons exhibit characteristic coupling patterns that provide insight into the preferred conformations around the flexible linker region [12].
The 19F Nuclear Magnetic Resonance spectroscopy of the trifluoromethyl group provides particularly valuable conformational information, with chemical shifts typically appearing around δ -61 to -69 ppm depending on the electronic environment and molecular conformation [10]. The 13C Nuclear Magnetic Resonance spectrum shows the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to coupling with fluorine nuclei, appearing around δ 120-125 ppm [10]. The azetidine ring carbons appear in distinct regions of the spectrum, with the carbon bearing the aminomethyl substituent typically appearing downfield due to the electron-withdrawing effect of the nitrogen [6].
Conformational analysis through Nuclear Magnetic Resonance spectroscopy indicates that azetidine derivatives can adopt specific folded conformations stabilized by intramolecular interactions [12]. The restricted rotation around the amide bond in Boc-protected compounds often results in separate signals for different rotamers at room temperature [12]. Studies of related compounds suggest that the major conformer typically represents 60-80% of the total population in solution, with the trans rotamer being generally preferred [12].
| Nuclear Magnetic Resonance Parameter | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azetidine CH2 | 3.2-4.1 | Multiplet |
| Boc tert-butyl | 1.4-1.5 | Singlet |
| CF3 (19F) | -61 to -69 | Singlet |
| CF3 (13C) | 120-125 | Quartet |
The 3-(trifluoromethyl)phenoxy azetidine analogues represent a structurally related class of compounds that provide important comparative data for understanding the properties of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine [5] [19]. The compound 3-(4-trifluoromethyl-phenoxy)-azetidine, with molecular formula C10H10F3NO and molecular weight 217.19 g/mol, demonstrates the structural impact of replacing the aminomethyl linker with a direct ether connection [19]. This structural modification significantly alters the electronic properties and conformational flexibility of the molecule [5].
Synthetic approaches to these phenoxy analogues typically involve the reaction of 4-trifluoromethylphenol with 1-N-Boc-3-hydroxyazetidine using Mitsunobu reaction conditions [5]. The synthesis employs triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran, followed by trifluoroacetic acid deprotection to yield the target compounds in yields ranging from 71% to 97% [5] [23]. The improved yields observed with phenoxy derivatives compared to amino analogues reflect the greater nucleophilicity of phenoxide ions and the absence of competing side reactions [5].
Physical property comparisons reveal significant differences between phenoxy and amino-linked derivatives [19] [21]. The 3-(4-trifluoromethyl)phenyl)azetidine hydrochloride salt (molecular weight 237.65 g/mol) exhibits different solubility and stability profiles compared to the phenoxy analogues [21]. The presence of the amino linkage in the target compound provides additional hydrogen bonding capabilities and increased polarity compared to the ether-linked systems [19]. Spectroscopic analysis shows that phenoxy derivatives typically exhibit infrared absorption bands characteristic of C-O-Ar stretching around 1200-1250 cm⁻¹, which are absent in amino-linked compounds [5].
The trifluoromethyl substituent position significantly influences the properties of both phenoxy and amino derivatives [15] [16]. Meta-substituted compounds like 3-[3-(trifluoromethyl)phenyl]azetidine demonstrate different electronic properties compared to para-substituted analogues, with the meta position providing less effective conjugation with the aromatic system [16] [17]. These positional effects are reflected in Nuclear Magnetic Resonance chemical shifts, with meta-substituted compounds showing characteristic coupling patterns and chemical shift values distinct from their para-substituted counterparts [16].
| Compound Type | Molecular Weight | Key Structural Feature | Synthetic Yield (%) |
|---|---|---|---|
| Phenoxy Derivatives | 217.19 | Direct C-O bond | 71-97 |
| Amino Derivatives | 237.65 | Aminomethyl bridge | Variable |
| Para-substituted | Variable | Electronic conjugation | Higher |
| Meta-substituted | Variable | Reduced conjugation | Moderate |
Boc-protected azetidine derivatives serve as important bioisosteres and structural scaffolds in medicinal chemistry applications [25] [28]. The tert-butoxycarbonyl protecting group provides both chemical stability and unique conformational properties that distinguish these compounds from their unprotected analogues [25]. Comparative analysis of various Boc-protected azetidine isosteres reveals systematic structure-activity relationships that inform molecular design strategies [28].
The 1-Boc-3-(aminomethyl)azetidine scaffold, with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol, represents a simplified analogue that lacks the trifluoromethylphenyl substituent [6]. This compound exhibits a boiling point of 260.6°C and density of 1.0234 g/mL at 25°C, providing baseline physical property data for comparison with more complex derivatives [6]. The removal of the aromatic substituent results in increased conformational flexibility and altered electronic properties [6].
Studies of spirocyclic azetidine scaffolds demonstrate the importance of three-dimensional architecture in determining biological and physicochemical properties [25]. These compounds, designed for central nervous system applications, exhibit molecular weights ranging from 314-450 Da and demonstrate ideal physicochemical properties including appropriate lipophilicity (ALogP 2.06), polar surface area (70.0 Ų), and hydrogen bonding parameters [25]. The incorporation of spirocyclic motifs introduces additional rigidity while maintaining the beneficial properties of the azetidine core [25].
Computational analysis of azetidine-based scaffolds reveals that structural diversity can be achieved while maintaining drug-like properties [25]. The calculated physicochemical parameters for a library of 1976 compounds show mean values of molecular weight 392 Da, LogP 2.06, and fractional sp3 character (Fsp3) of 0.47 [25]. These values fall within preferred ranges for central nervous system penetration and demonstrate the versatility of the azetidine scaffold for medicinal chemistry applications [25].
The development of azetidine-based Signal Transducer and Activator of Transcription 3 inhibitors illustrates the potential of Boc-protected derivatives as pharmaceutical leads [28]. These compounds demonstrate improved physicochemical properties compared to earlier leads, with enhanced potency and selectivity profiles [28]. The (3R)-azetidine-2-carboxamide derivatives show superior activity compared to their (S)-enantiomers, highlighting the importance of stereochemical considerations in azetidine-based drug design [28].
| Scaffold Type | Molecular Weight Range | Key Properties | Applications |
|---|---|---|---|
| Simple Boc-azetidines | 186-330 | High flexibility | Building blocks |
| Spirocyclic derivatives | 314-450 | Increased rigidity | CNS drugs |
| Carboxamide derivatives | Variable | Enhanced potency | STAT3 inhibitors |
| Fused ring systems | Variable | Diverse geometry | Various targets |
The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized protection strategies in azetidine chemistry, offering excellent stability under basic conditions while being readily removable under acidic conditions [1] [2] [3]. The protection of azetidine nitrogen atoms with Boc2O typically proceeds under mild conditions using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature for 16 hours, achieving yields of 85-95% [1] [2].
The mechanism involves nucleophilic attack of the azetidine nitrogen on the activated carbonyl carbon of Boc2O, facilitated by DMAP catalysis. This process is particularly effective for primary and secondary azetidines, though the inherent ring strain of the four-membered ring can influence reaction rates compared to larger cyclic amines [3]. The resulting N-Boc azetidines exhibit enhanced stability and can be stored under ambient conditions for extended periods.
Deprotection of N-Boc azetidines is typically accomplished using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in various solvents. The reaction proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free azetidine [2] [4]. The mild acidic conditions required for deprotection make this strategy compatible with a wide range of functional groups.
Recent advances have introduced the tert-butoxythiocarbonyl (Botc) group as an alternative to traditional Boc protection [2] [4]. The Botc group can be efficiently introduced using tertiary alkyl xanthate esters, achieving 88% yield in the protection of azetidine. This thiocarbonyl analogue demonstrates greater acid lability compared to Boc, allowing for selective deprotection in the presence of N-Boc systems. The enhanced reactivity of the Botc group also facilitates α-lithiation reactions, enabling direct functionalization at the azetidine α-position with yields up to 92:8 enantiomeric ratio when chiral ligands are employed [2] [4].
Photoredox catalysis has emerged as a powerful methodology for the incorporation of trifluoromethyl groups into azetidine systems under mild conditions [5] [6]. The photocatalytic trifluoromethylation of azetidines typically employs iridium-based photocatalysts such as Ir[dF(Me)ppy]2(dtbbpy)PF6 under visible light irradiation at 427 nm [5]. The mechanism involves single-electron transfer processes that generate trifluoromethyl radicals from appropriate precursors, which subsequently undergo radical addition to azetidine substrates.
The 9-(4-halo-2,6-xylyl)-10-methylacridinium ion system has proven particularly effective for trifluoromethylation reactions, with the photocatalyst absorption bands showing no overlap with trifluoromethyl radical sources in the visible region [5]. This orthogonal activation allows for efficient generation of CF3 radicals without competing photolysis of the substrate. The one-electron reduction potential of CF3 sources (approximately -0.52 V vs SCE) is well-matched to the reduction potential of acridinium photocatalysts, enabling efficient electron transfer.
Red-light-mediated copper-catalyzed photoredox systems have demonstrated regioselective control in difunctionalization reactions, allowing installation of trifluoromethyl groups at specific positions [7] [8]. This approach utilizes the precisely regulated sequence of radical generation to achieve α-position selectivity rather than the more common β-position functionalization. The methodology shows broad substrate scope and operates under mild reaction conditions suitable for pharmaceutical applications.
Electrochemical methods offer sustainable alternatives to traditional photoredox approaches for radical generation in azetidine synthesis [6] [9]. The electrochemical cross-electrophile coupling of azetidines with various electrophiles can be achieved using nickel catalysis combined with electrochemical reduction. The process typically employs NiBr2·glyme as both the nickel source and bromide source for halogen radical generation, with LiBr as an additional bromide source to facilitate reaction efficiency.
The electrochemical approach operates through in situ generation of reducing equivalents at the cathode, eliminating the need for stoichiometric chemical reductants [10]. This methodology has demonstrated effectiveness in forming C(sp3)-C(sp3) bonds between azetidines and alkyl electrophiles, with yields ranging from 34-82% depending on substrate structure and reaction conditions [6] [9]. The reaction temperature of 38°C and the ability to perform the reaction on the benchtop make this approach particularly practical for synthetic applications.
The electrochemical iodocyclization method represents another significant advancement in azetidine synthesis, utilizing an ElectraSyn 2.0 device for controlled electrolysis [9]. This approach enables the formation of α-aryl azetidines through strain-release processes, with diastereoselectivity controlled by the presence or absence of base additives. The methodology achieves 40-79% yield for the major diastereoisomer and has been successfully applied to the synthesis of 14 azetidine derivatives, of which 12 are novel compounds.
Strain-release amination represents a paradigm shift in azetidine synthesis, leveraging the inherent ring strain of bicyclic precursors to drive bond formation [11] [12]. The methodology centers on the use of azabicyclo[1.1.0]butanes (ABBs) as strained intermediates that undergo ring-opening upon nucleophilic attack to generate azetidine products. This approach offers significant advantages over traditional cyclization methods, particularly in terms of regioselectivity and functional group tolerance.
The strain-release process typically involves electrophilic activation of the nitrogen atom in azabicyclo[1.1.0]butane, followed by nucleophilic attack at the bridgehead carbon [11]. The resulting ring-opening releases approximately 63 kcal/mol of strain energy, providing a substantial thermodynamic driving force for the reaction. This energy release ensures high reaction rates and often enables reactions to proceed under mild conditions that would be prohibitive for conventional approaches.
Recent developments have introduced four-component strain-release-driven synthesis utilizing [1] [2]-Brook rearrangement/strain-release-driven anion relay sequences [13] [14]. This methodology employs azabicyclo[1.1.0]butyl-lithium as a nucleophilic species that undergoes sequential reaction with three different electrophiles, generating highly substituted azetidines with multiple functionalization sites. The reaction sequence has been confirmed by in situ infrared spectroscopy, demonstrating the rapid nature of the strain-release process.
The radical strain-release photocatalysis approach utilizes organic photosensitizers to control energy-transfer processes with sulfonyl imines [15] [16]. The protocol operates through generation of iminyl radicals that undergo coupling with carbon-centered radicals formed by ring-opening of azabicyclo[1.1.0]butanes. This methodology provides access to densely functionalized azetidines with yields ranging from 65-89% and demonstrates broad substrate scope including derivatives of pharmaceutical compounds such as celecoxib and naproxen.
The synthesis of tert-butyl 3-(((3-(trifluoromethyl)phenyl)amino)methyl)azetidine-1-carboxylate represents a convergent approach that integrates multiple synthetic methodologies to achieve the target compound efficiently. The key synthetic sequence begins with the preparation of tert-butyl 3-oxoazetidine-1-carboxylate through TEMPO-mediated oxidation of the corresponding 3-hydroxy derivative [17] [18]. This oxidation step achieves 87-92% yield using either traditional NaClO/TEMPO conditions or more sustainable microchannel reactor systems employing H2O2 or O2 as terminal oxidants.
The subsequent conversion to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is accomplished through a Horner-Wadsworth-Emmons reaction using diethyl (cyanomethyl)phosphonate and potassium tert-butoxide in tetrahydrofuran [18] . This reaction proceeds at -5°C for 3 hours followed by warming to room temperature, achieving 91% yield of the desired alkene product. The reaction is particularly effective due to the activating effect of the electron-withdrawing cyano group, which stabilizes the phosphonate anion and facilitates the elimination step.
The introduction of the trifluoromethyl phenyl amino group can be achieved through several complementary approaches. Direct reductive amination of aldehydes or ketones using sodium triacetoxyborohydride provides a straightforward route to secondary amines [20]. Alternatively, strain-release amination using in situ generated Turbo-amides allows for direct attachment of the azetidine ring to various amine nucleophiles, including those bearing trifluoromethyl aromatic substituents [11].
The photoredox-catalyzed decarboxylative alkylation approach offers another viable route, particularly for the introduction of complex substitution patterns [21] [22]. This methodology employs 3-aryl-3-carboxylic acid azetidines as radical precursors, which undergo decarboxylation under visible light irradiation to generate tertiary benzylic radicals. These radicals subsequently undergo addition to activated alkenes, providing access to 3-aryl-3-alkyl substituted azetidines that can be further functionalized.
The purification of azetidine derivatives requires careful consideration of their physical properties, particularly their volatility and potential for decomposition under standard purification conditions [23] [24]. Column chromatography on silica gel remains the most widely used purification method, typically employing hexane/ethyl acetate gradient systems with automated purification devices. The use of shorter columns and higher flow rates can minimize decomposition, while the addition of triethylamine to the mobile phase can prevent acid-catalyzed degradation of acid-labile protecting groups.
Flash chromatography using diethyl ether as the eluent has proven particularly effective for volatile azetidine compounds [24]. The low boiling point of diethyl ether allows for product concentration without subjecting the material to high vacuum for extended periods, thereby minimizing loss of volatile products. This approach has been successfully applied to gram-scale syntheses, achieving isolated yields of 89% for volatile N-protected azetidines.
Crystallization techniques offer superior purification for azetidine derivatives that can be induced to crystallize [18] [25]. The use of seed crystals in n-heptane/ethyl acetate mixtures at controlled temperatures (-5 to 15°C) has achieved purities of 87-99% with high recovery rates. This approach is particularly valuable for industrial applications where large quantities of material must be purified efficiently. The crystallization process can be optimized through careful control of cooling rates and solvent composition to maximize yield while maintaining purity.
Vacuum distillation using Kugelrohr apparatus provides an alternative purification method for thermally stable azetidines [1]. This technique employs short-path distillation at reduced pressure (4×10⁻³ bar) with precise temperature control to achieve separation of products from impurities. The method has been successfully applied to the purification of methyl (N-Boc-azetidin-3-ylidene)acetate, achieving 72% recovery of pure product through two-stage distillation at 90°C followed by 130°C.
High-performance liquid chromatography (HPLC) with post-column derivatization offers the highest resolution for analytical and preparative applications [26]. The use of cation exchange resin columns with gradient elution systems and fluorescence detection provides excellent sensitivity and selectivity. This approach has achieved 96.4% recovery with 0.94% coefficient of variation for azetidine-2-carboxylic acid derivatives. The method is particularly valuable for the analysis of complex mixtures and the isolation of minor products or impurities.
The optimization of workup procedures plays a crucial role in maximizing overall synthetic efficiency [27] [20]. The use of dichloromethane for extractions followed by brine washing and sodium sulfate drying typically achieves 70-85% recovery during workup. However, the choice of extraction solvent must be carefully considered for volatile products, with diethyl ether often providing superior results. The addition of saturated sodium bicarbonate solution can neutralize residual acids and prevent decomposition of base-sensitive compounds.